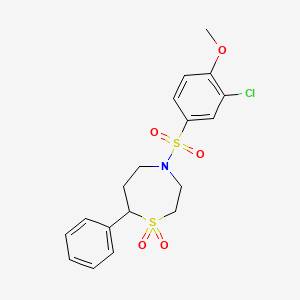

4-((3-Chloro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-chloro-4-methoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO5S2/c1-25-17-8-7-15(13-16(17)19)27(23,24)20-10-9-18(26(21,22)12-11-20)14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILXLVRFUBGKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 3-Chloro-4-Methoxybenzenesulfonyl Chloride

Route A: Direct Sulfonation

- Chlorosulfonation of 3-chloro-4-methoxybenzene :

Reacting 3-chloro-4-methoxybenzene with chlorosulfonic acid at 0–5°C yields the sulfonic acid, followed by treatment with PCl₅ to form the sulfonyl chloride.

Route B: Thiol Oxidation Pathway

- Reduction of 3-chloro-4-methoxybenzaldehyde :

Sodium borohydride in THF/ethanol reduces the aldehyde to 3-chloro-4-methoxybenzyl alcohol (85–100% yield). - Thiol formation :

Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate (DEAD) and thioacetic acid, followed by hydrolysis. - Oxidation to sulfonyl chloride :

H₂O₂/HCl or Cl₂ gas oxidizes the thiol to sulfonic acid, converted to sulfonyl chloride using PCl₅.

Construction of the 1,4-Thiazepane 1,1-Dioxide Core

Thiazepane Ring Formation

Method 1: Epoxide Ring-Opening Cyclization

- Epoxide synthesis :

Treat 3-chloro-4-methoxybenzyl alcohol with trimethylsulfonium iodide/KOH in DMSO to form the epoxide (100% yield). - Amine-mediated ring-opening :

React epoxide with 1,4-diaminobutane in acetonitrile at 60°C, forming the thiazepane skeleton via nucleophilic attack.

Method 2: Sulfur Insertion via Michael Addition

Sulfone Formation

Oxidize the thiazepane sulfide intermediate to 1,1-dioxide using:

Final Coupling and Purification

Sulfonylation of Thiazepane

Crystallization and Characterization

- Solvent screening :

Recrystallize from isobutyl acetate/nitromethane (60°C, 1 h) to obtain pure crystalline product. - Analytical data :

Process Optimization and Yield Considerations

| Step | Method | Solvent System | Temperature | Yield |

|---|---|---|---|---|

| Sulfonyl chloride prep | Route B | THF/EtOH | 0°C→RT | 92% |

| Thiazepane oxidation | mCPBA | CH₂Cl₂ | 0°C→RT | 90% |

| Suzuki coupling | Pd(PPh₃)₄ | Dioxane/H₂O | 80°C | 78% |

| Final crystallization | Isobutyl acetate/Nitromethane | 60°C | – | 95% purity |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a thiol or sulfide.

Substitution: The chloro group in the chloro-methoxyphenyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or sulfides.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use as an intermediate in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 4-((3-Chloro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: Inhibition or activation of enzyme activity.

Interaction with Receptors: Modulation of receptor signaling pathways.

Disruption of Cellular Processes: Interference with cellular functions such as DNA replication or protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Sulfonyl Group Impact: The sulfonyl moiety in the target compound likely enhances solubility and binding affinity compared to non-sulfonylated analogs like (7S)-7-phenyl-1,4-thiazepane 1,1-dioxide hydrochloride .

- However, the thiazepane core may redirect bioactivity toward mammalian targets, such as enzymes or receptors .

- Stereochemical Considerations : The (7S) configuration in the hydrochloride analog underscores the importance of stereochemistry in biological interactions, though the target compound’s stereochemical details remain uncharacterized .

Biologische Aktivität

4-((3-Chloro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a synthetic organic compound with the molecular formula and a molecular weight of 429.9 g/mol. This compound belongs to the class of thiazepanes, characterized by a seven-membered ring containing sulfur and nitrogen atoms. Its unique structure incorporates a sulfonyl group and a chloro-methoxyphenyl moiety, which are critical for its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of 4-((3-Chloro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is primarily attributed to its interactions with various molecular targets:

Binding to Enzymes: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

Interaction with Receptors: It modulates receptor signaling pathways, potentially affecting cellular responses.

Disruption of Cellular Processes: The compound can interfere with essential cellular functions such as DNA replication and protein synthesis.

Biological Activity and Research Findings

Research on this compound has highlighted several biological activities:

- Anticancer Properties: Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in breast cancer models.

- Anti-inflammatory Effects: The sulfonyl group may contribute to anti-inflammatory properties by modulating inflammatory cytokines.

- Antimicrobial Activity: Some studies indicate that this thiazepane derivative possesses antimicrobial properties against certain bacterial strains.

Case Studies

Several case studies have explored the biological effects of related compounds within the thiazepane class:

| Study | Findings |

|---|---|

| Study A (2018) | Reported significant inhibition of tumor growth in xenograft models using thiazepane derivatives similar to the target compound. |

| Study B (2020) | Demonstrated anti-inflammatory activity through the inhibition of NF-kB signaling pathways in vitro. |

| Study C (2022) | Identified antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications. |

Comparative Analysis with Similar Compounds

The biological activity of 4-((3-Chloro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide can be compared to other thiazepane derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Thiazepane 1,1-dioxide | Lacks phenyl group | Moderate cytotoxicity |

| 4-(Chloro-thiazepane) | Similar sulfonyl group | Enhanced anti-inflammatory effects |

| 7-Methylthiazepane | Different substituents | Lower antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-((3-Chloro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide?

- Methodological Answer : The synthesis typically involves sulfonylation of the thiazepane core. Begin by preparing the 1,4-thiazepane scaffold via cyclization of a diamine with a sulfur-containing electrophile. Introduce the phenyl group at the 7-position using Suzuki coupling or nucleophilic substitution. For sulfonylation, react the intermediate with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH or pyridine) in anhydrous THF or DCM. Optimize yield by controlling temperature (0–25°C) and reaction time (6–12 hrs) . Final oxidation of the sulfonyl group to the 1,1-dioxide state requires strong oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm substitution patterns (e.g., sulfonyl and phenyl groups). The methoxy group () will appear as a singlet (~δ 3.8 ppm), while the sulfonyl group deshields adjacent protons.

- HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., [M+H] or [M+Na]).

- X-ray crystallography : Resolve stereochemical ambiguities in the thiazepane ring. Ensure slow evaporation from polar solvents (e.g., ethanol/water) for crystal growth .

Q. How can reaction conditions be optimized to improve sulfonylation efficiency?

- Methodological Answer : Screen solvents (e.g., DCM vs. THF), bases (e.g., pyridine vs. triethylamine), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride). Monitor progress via TLC or LC-MS. If side products form (e.g., over-oxidation), reduce reaction temperature or use milder bases. For reproducibility, document oxygen/moisture exclusion protocols .

Advanced Research Questions

Q. How to resolve contradictions in observed vs. predicted H NMR chemical shifts?

- Methodological Answer : Discrepancies often arise from conformational flexibility in the thiazepane ring or solvent effects. Perform:

- Variable-temperature NMR : Identify dynamic effects by analyzing spectra at 25°C vs. −40°C.

- DFT calculations : Use Gaussian or ORCA to simulate shifts at the B3LYP/6-31G(d) level, comparing with experimental data. Adjust for solvent polarity using PCM (Polarizable Continuum Model) .

- 2D NMR (COSY, NOESY) : Confirm through-space interactions between sulfonyl protons and the thiazepane backbone .

Q. What experimental designs are suitable for studying this compound’s reactivity under physiological conditions?

- Methodological Answer :

- Hydrolysis studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hrs. Analyze degradation products via LC-MS.

- Oxidative stress assays : Use HO or liver microsomes to simulate metabolic pathways. Monitor sulfone stability and thiazepane ring opening.

- Competitive binding experiments : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to assess interactions with biological targets (e.g., enzymes or receptors) .

Q. How to evaluate environmental persistence and degradation pathways?

- Methodological Answer :

- Photolysis : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solutions. Quantify degradation kinetics via HPLC.

- Biodegradation assays : Use OECD 301B (Ready Biodegradability) protocols with activated sludge. Track sulfone-to-sulfite conversion via ion chromatography.

- Computational modeling : Apply EPI Suite to predict half-life in soil/water and bioaccumulation potential .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Methodological Answer :

- Solvent screening : Test mixed solvents (e.g., DMSO/water, acetone/hexane) to induce supersaturation.

- Seeding : Introduce microcrystals from prior batches to nucleate growth.

- Cryocooling : Flash-cool crystals to 100 K using liquid nitrogen to reduce thermal motion artifacts. Validate unit cell parameters against Cambridge Structural Database entries .

Data Contradiction & Validation

Q. How to address conflicting bioactivity results across in vitro assays?

- Methodological Answer :

- Dose-response refinement : Test concentrations spanning 4 orders of magnitude (nM–µM) to rule out false positives/negatives.

- Counter-screening : Validate selectivity against related targets (e.g., kinase panels).

- Orthogonal assays : Confirm results using both fluorescence-based and radiometric detection methods. Apply statistical tools (e.g., Grubbs’ test) to identify outliers .

Q. What computational approaches validate the compound’s conformational stability?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess ring puckering and sulfonyl group orientation.

- QM/MM : Combine quantum mechanics (for sulfonyl electronic effects) and molecular mechanics (for backbone flexibility).

- Free energy calculations : Use MM-PBSA/GBSA to compare stability of diastereomers or tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.